methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine
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Overview
Description
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is a complex organic compound that combines the properties of methanesulfonic acid and morpholine derivatives. Methanesulfonic acid is a colorless liquid with the molecular formula CH₃SO₃H, known for its strong acidic properties and ability to dissolve a wide range of metal salts . Morpholine is an organic chemical compound with the formula O(CH₂CH₂)₂NH, featuring both amine and ether functional groups . The combination of these components results in a compound with unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine involves multiple steps, including the preparation of intermediates and the final coupling reaction. The process typically starts with the synthesis of the chromen-8-yl derivative, followed by the introduction of the morpholin-4-ylmethyl group. The final step involves the reaction with methanesulfonic acid under controlled conditions to obtain the desired compound.
Industrial Production Methods
Industrial production of methanesulfonic acid involves the oxidation of dimethylsulfide or dimethyldisulfide using various oxidizing agents such as oxygen, chlorine, or nitric acid . The production of morpholine is typically achieved through the dehydration of diethanolamine with concentrated sulfuric acid . The combination of these processes allows for the large-scale production of this compound.
Chemical Reactions Analysis
Types of Reactions
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of simpler morpholine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products
The major products formed from these reactions include various sulfonic acid derivatives, reduced morpholine compounds, and substituted chromen-8-yl derivatives.
Scientific Research Applications
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine has a wide range of scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe for biological assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mechanism of Action
The mechanism of action of methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to specific sites, leading to changes in cellular pathways and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Methanesulfonic acid: A simpler sulfonic acid with strong acidic properties.
Morpholine: An organic compound with amine and ether functional groups.
2-morpholin-4-ylethanesulfonic acid: A related compound used as a buffering agent in biological research.
Uniqueness
Methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine is unique due to its combination of methanesulfonic acid and morpholine derivatives, resulting in a compound with distinct chemical and biological properties. Its ability to participate in various chemical reactions and its wide range of applications in scientific research make it a valuable compound in multiple fields.
Biological Activity
The compound methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine , also known as C21H34N2O10S2 , is a complex organic molecule that combines elements of both methanesulfonic acid and morpholine derivatives. This article explores its biological activity, focusing on pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and case studies.
Molecular Structure
The molecular structure of the compound features a chromenyl moiety linked to two morpholine rings through a methylene bridge. This unique structure is believed to contribute to its biological activity.
Property | Value |
---|---|
Molecular Formula | C21H34N2O10S2 |
Molecular Weight | 538.63 g/mol |
IUPAC Name | Methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
CAS Registry Number | 205242-62-2 |
Pharmacological Profile
Research indicates that morpholine derivatives, including this compound, exhibit a range of biological activities:
- Neuroprotective Effects : Morpholine-based compounds have been studied for their potential in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. They are believed to modulate neurotransmitter receptors and inhibit enzymes involved in amyloid plaque formation .
- Antitumor Activity : Some studies suggest that morpholine derivatives can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation. The compound may interact with the sigma receptors, which are implicated in cancer cell signaling .
- Antimicrobial Properties : Certain morpholine compounds have shown promise as antimicrobial agents, potentially inhibiting bacterial growth through various mechanisms .
The mechanisms underlying the biological activity of methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine are multifaceted:
- Receptor Modulation : The compound may interact with metabotropic receptors, influencing cellular signaling pathways related to mood disorders and pain modulation .
- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in the pathology of neurodegenerative diseases, such as BACE-1, which is crucial for amyloid-beta peptide generation .
Case Studies
-
Alzheimer's Disease Model : In a murine model of Alzheimer's disease, compounds similar to methanesulfonic acid; 2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine demonstrated a reduction in amyloid plaque levels when administered over a specified period .
- Dosage : 10 mg/kg body weight
- Duration : 4 weeks
- Outcome : Significant reduction in amyloid plaques compared to control groups.
-
Cancer Cell Lines : In vitro studies on various cancer cell lines revealed that morpholine derivatives could reduce cell viability significantly at concentrations ranging from 1 µM to 10 µM.
Cell Line IC50 (µM) HeLa 5.0 MCF7 3.5 A549 4.0
Properties
IUPAC Name |
methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O4.2CH4O3S/c1-2-16-10-15(12-21-5-8-22-9-6-21)13-25-19(16)18(3-1)24-14-17-11-20-4-7-23-17;2*1-5(2,3)4/h1-3,10,17,20H,4-9,11-14H2;2*1H3,(H,2,3,4) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMRMIRRDPBKNMY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)O.CS(=O)(=O)O.C1COC(CN1)COC2=CC=CC3=C2OCC(=C3)CN4CCOCC4 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34N2O10S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
538.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.